1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)-4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine
Description
1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)-4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is a complex heterocyclic compound featuring:
- 3,4-dihydro-1H-2-benzopyran-1-carbonyl: A bicyclic benzopyran moiety linked via a carbonyl group.
- Piperidine ring: Substituted at the 4-position with a methyl group.
- 2,3-dimethylimidazo[1,2-b]pyridazine: A bicyclic aromatic system with two methyl substituents, connected via an ether linkage.
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-1-yl-[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-16-17(2)28-21(25-16)7-8-22(26-28)31-15-18-9-12-27(13-10-18)24(29)23-20-6-4-3-5-19(20)11-14-30-23/h3-8,18,23H,9-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPSBDUAIOLOJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4C5=CC=CC=C5CCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound’s uniqueness lies in its imidazo[1,2-b]pyridazine scaffold, distinguishing it from analogs with related heterocycles. Below is a comparative analysis:
Critical Observations:
- Substituent Effects: The 2,3-dimethyl groups on the imidazo ring may hinder oxidative metabolism, extending half-life relative to nitrophenyl/cyano-substituted analogs .
- Benzopyran Linkage: The carbonyl-linked benzopyran moiety could enhance blood-brain barrier penetration compared to non-aromatic linkers in EP Patent derivatives .
Bioactivity and Selectivity
While direct bioactivity data for the target compound is absent in the provided evidence, structural analogs offer insights:
- EP Patent Compounds () : Piperidine and piperazine substituents are frequently associated with GPCR or kinase modulation (e.g., antipsychotics, JAK inhibitors) .
- Target Compound : The 2,3-dimethylimidazo[1,2-b]pyridazine scaffold may confer selectivity for kinases with larger hydrophobic pockets (e.g., Aurora kinases) due to steric and electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
